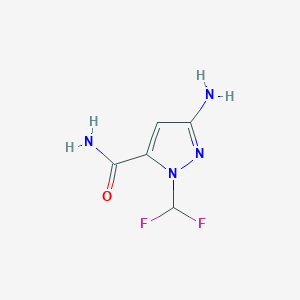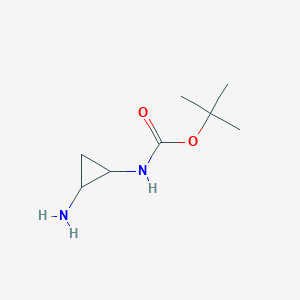![molecular formula C15H17N3O2S B2980301 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-61-0](/img/structure/B2980301.png)
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a molecular formula of C15H17N3O2S and a molar mass of 303.38 g/mol . This compound is characterized by its unique structure, which includes a quinazolinone core and a thioxo group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Pyrrolidinone Moiety: The final step involves the alkylation of the quinazolinone-thioxo intermediate with 3-(2-oxopyrrolidin-1-yl)propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted quinazolinones and pyrrolidinones.
科学的研究の応用
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: Apoptosis, cell cycle regulation, and immune response pathways.
類似化合物との比較
Similar Compounds
- **3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 3-(2-oxopyrrolidin-1-yl)propanoic acid
- 2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
This compound is unique due to its combination of a quinazolinone core and a thioxo group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13-7-3-8-17(13)9-4-10-18-14(20)11-5-1-2-6-12(11)16-15(18)21/h1-2,5-6H,3-4,7-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRYVWRIWBGHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)
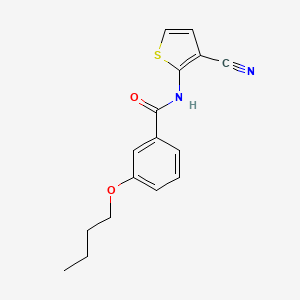
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
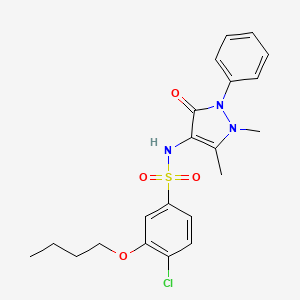
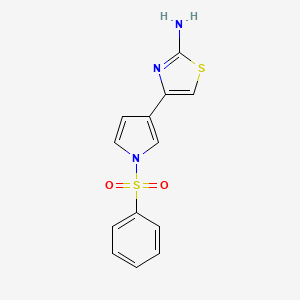
![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)
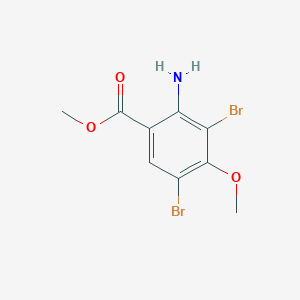
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)
![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)
